Tert-butyl (2-chloropyrimidin-5-YL)carbamate
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Overview
Description
tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate: is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-chloropyrimidin-5-YL)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like DMF or THF at elevated temperatures.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of pyrimidine derivatives on biological systems. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Tert-butyl (2-chloropyrimidin-5-YL)carbamate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl (2-chloropyrimidin-5-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(2-chloropyrimidin-4-yl)carbamate
- tert-Butyl N-(2-chloropyrimidin-5-yl)methylcarbamate
- tert-Butyl N-(2-chloropyridin-5-yl)carbamate
Uniqueness: tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
tert-butyl N-(2-chloropyrimidin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOAXOJTUNALFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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